N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This method is operationally simple and practical, yielding the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrrole ring system is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The compound may exert its effects through binding to these targets, modulating their activity, and influencing cellular processes.
Comparison with Similar Compounds
N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide can be compared with other pyrrole-containing compounds, such as:
Indole derivatives: These compounds also feature a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Imidazole derivatives: Known for their therapeutic potential, imidazole derivatives share some chemical properties with pyrrole-containing compounds.
Other pyrrole analogs: Compounds like N-acyl derivatives of pyrrole exhibit similar synthetic routes and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-[(3-chloro-2-pyrrol-1-ylphenyl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c19-16-10-6-9-15(17(16)21-11-4-5-12-21)13-20-18(22)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDVFAVLSDHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=C(C(=CC=C2)Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.